molecular formula C18H12Cl2O3S B339622 [1,1'-biphenyl]-2-yl 2,5-dichlorobenzenesulfonate

[1,1'-biphenyl]-2-yl 2,5-dichlorobenzenesulfonate

Cat. No.: B339622
M. Wt: 379.3 g/mol
InChI Key: HBANGWXYONJMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1'-biphenyl]-2-yl 2,5-dichlorobenzenesulfonate is an organic compound with the molecular formula C18H12Cl2O3S. It is a derivative of biphenyl and benzenesulfonic acid, characterized by the presence of two chlorine atoms and a sulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1'-biphenyl]-2-yl 2,5-dichlorobenzenesulfonate typically involves the reaction of biphenyl-2-ol with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,1'-biphenyl]-2-yl 2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:

    Electrophilic Substitution: The biphenyl moiety can participate in electrophilic substitution reactions, such as nitration and halogenation.

    Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to facilitate the substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution with amines can produce sulfonamide derivatives.

Scientific Research Applications

[1,1'-biphenyl]-2-yl 2,5-dichlorobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1'-biphenyl]-2-yl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds. Additionally, the biphenyl moiety can participate in various interactions with biological molecules, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-2-yl benzenesulfonate: Lacks the chlorine atoms present in [1,1'-biphenyl]-2-yl 2,5-dichlorobenzenesulfonate.

    Biphenyl-4-yl 2,5-dichlorobenzenesulfonate: The sulfonate group is attached to the 4-position of the biphenyl moiety instead of the 2-position.

    2,5-Dichlorobenzenesulfonic acid: The parent compound without the biphenyl group.

Uniqueness

This compound is unique due to the presence of both the biphenyl and 2,5-dichlorobenzenesulfonate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H12Cl2O3S

Molecular Weight

379.3 g/mol

IUPAC Name

(2-phenylphenyl) 2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C18H12Cl2O3S/c19-14-10-11-16(20)18(12-14)24(21,22)23-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H

InChI Key

HBANGWXYONJMJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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